
3-((10-Ethyl-11-phenyldibenzo(b,f)thiepin-3-yl)oxy)1,2-propanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((10-Ethyl-11-phenyldibenzo(b,f)thiepin-3-yl)oxy)1,2-propanediol is a complex organic compound with a molecular formula of C25H24O3S This compound is characterized by its unique structure, which includes a dibenzo(b,f)thiepin core with an ethyl and phenyl substitution, and a propanediol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((10-Ethyl-11-phenyldibenzo(b,f)thiepin-3-yl)oxy)1,2-propanediol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzo(b,f)thiepin core, followed by the introduction of the ethyl and phenyl groups, and finally, the attachment of the propanediol moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-((10-Ethyl-11-phenyldibenzo(b,f)thiepin-3-yl)oxy)1,2-propanediol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
3-((10-Ethyl-11-phenyldibenzo(b,f)thiepin-3-yl)oxy)1,2-propanediol has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-((10-Ethyl-11-phenyldibenzo(b,f)thiepin-3-yl)oxy)1,2-propanediol involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-((10-Ethyl-11-(4-hydroxyphenyl)dibenzo(b,f)thiepin-3-yl)oxy)-1,2-propanediol
- 3-(Allyloxy)-10-ethyl-11-phenyl dibenzo(b,f)thiepin
Uniqueness
Compared to similar compounds, 3-((10-Ethyl-11-phenyldibenzo(b,f)thiepin-3-yl)oxy)1,2-propanediol stands out due to its specific substitution pattern and the presence of the propanediol moiety. These structural features may confer unique chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
85850-90-4 |
|---|---|
分子式 |
C25H24O3S |
分子量 |
404.5 g/mol |
IUPAC名 |
3-(6-ethyl-5-phenylbenzo[b][1]benzothiepin-2-yl)oxypropane-1,2-diol |
InChI |
InChI=1S/C25H24O3S/c1-2-20-21-10-6-7-11-23(21)29-24-14-19(28-16-18(27)15-26)12-13-22(24)25(20)17-8-4-3-5-9-17/h3-14,18,26-27H,2,15-16H2,1H3 |
InChIキー |
ZGXGFEVDBDINAN-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(CO)O)SC3=CC=CC=C31)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


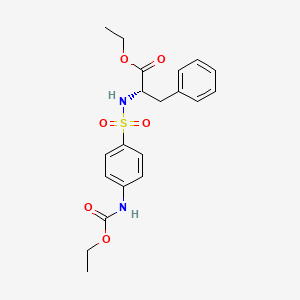
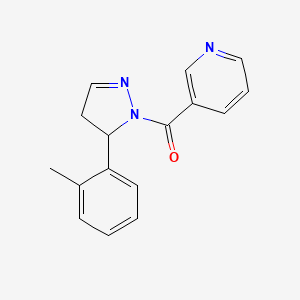


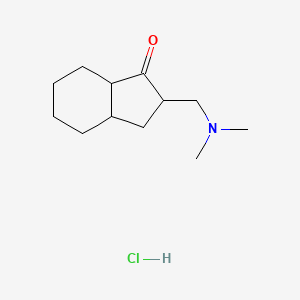
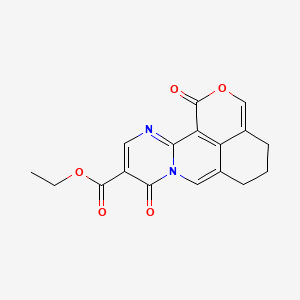
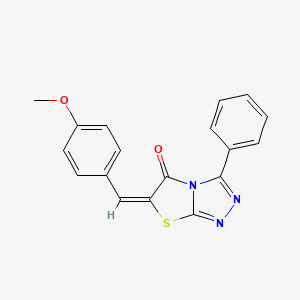
![4-[(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B12745154.png)
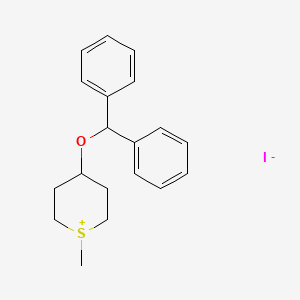

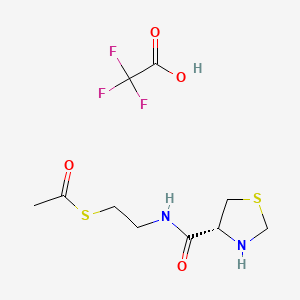
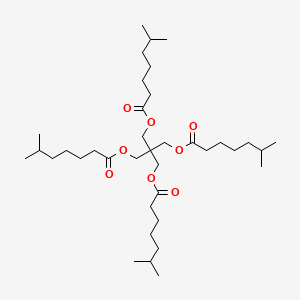
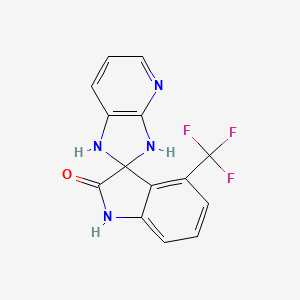
![2-[(1S,2R,4S,5S)-4-[2-(diethylamino)ethoxy]-5-methyl-2-bicyclo[3.1.0]hexanyl]propan-2-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12745207.png)
